Cicletanine-d4 Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

- Early Stage Research: The compound may be in the early stages of scientific investigation and detailed research papers have not yet been published in scientific journals.

- Proprietary Research: It's possible Cicletanine-d4 Hydrochloride is being investigated by a private company and research details are not yet public due to patent or commercial reasons.

- Alternative Name: The compound might be known by another scientific name or identifier, making it difficult to find information under "Cicletanine-d4 Hydrochloride".

Searching for More Information

Here are some suggestions for finding more information on Cicletanine-d4 Hydrochloride:

- Scientific Database Search: Try searching for "Cicletanine-d4 Hydrochloride" in scientific databases like PubMed or Scifinder PubMed: Scifinder: . These databases index scientific publications and may contain information on the compound, even if it's not directly related to its applications.

- Chemical Registry Search: Look up "Cicletanine-d4 Hydrochloride" in chemical registries like PubChem PubChem: . These registries provide basic information on the structure and properties of chemicals, which might offer clues about its potential applications.

- Patent Search: Search for patents mentioning "Cicletanine-d4 Hydrochloride" USPTO: . Patents sometimes disclose information about the synthesis and potential uses of new compounds.

Cicletanine-d4 Hydrochloride is a deuterated form of cicletanine hydrochloride, a compound known for its diuretic and antihypertensive properties. The molecular formula for cicletanine-d4 hydrochloride is with a molecular weight of approximately 302.19 g/mol. This compound is utilized primarily in research settings, particularly in proteomics, due to its unique isotopic labeling which aids in mass spectrometry and other analytical techniques .

- Oxidation: Similar to its non-deuterated counterpart, it can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions are possible, allowing for the introduction of different functional groups.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and research .

Cicletanine-d4 Hydrochloride exhibits several biological activities:

- Diuretic Activity: It mimics thiazide-like diuretics, promoting the excretion of sodium and water, which helps in managing conditions like hypertension and edema .

- Protein Kinase C Inhibition: The compound has been shown to inhibit protein kinase C, a key player in various cellular signaling pathways, potentially impacting vascular tone and cardiac function .

- Vasodilation: Cicletanine-d4 may reverse vasoconstriction, contributing to its antihypertensive effects .

The synthesis of cicletanine-d4 hydrochloride involves several steps:

- Starting Materials: The synthesis typically begins with the appropriate furo[3,4-c]pyridine derivatives.

- Deuteration: Deuteration can be achieved through various methods such as using deuterated solvents or reagents during the reaction process.

- Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

These methods ensure that the deuterated compound retains its biological activity while providing a unique isotopic signature for analytical purposes .

Cicletanine-d4 Hydrochloride finds applications primarily in research:

- Proteomics Research: Its deuterated nature allows for enhanced detection and quantification in mass spectrometry.

- Pharmacokinetic Studies: It aids in understanding the metabolism and pharmacokinetics of cicletanine and related compounds.

- Drug Development: The compound serves as a reference standard in drug formulation studies.

These applications highlight its importance in advancing pharmaceutical research and development .

Studies have shown that cicletanine binds to human plasma proteins, particularly alpha-1-acid glycoprotein. This binding is saturable and exhibits moderate affinity, influencing the drug's distribution and efficacy within biological systems . Understanding these interactions is crucial for predicting pharmacological effects and optimizing therapeutic regimens.

Cicletanine-d4 Hydrochloride shares similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cicletanine | Non-deuterated form; used as an antihypertensive agent. | |

| Furosemide | Loop diuretic; different mechanism of action. | |

| Hydrochlorothiazide | Thiazide diuretic; shares diuretic properties but different structure. | |

| Bendroflumethiazide | Another thiazide diuretic; used for hypertension. |

Uniqueness of Cicletanine-d4 Hydrochloride

Cicletanine-d4 Hydrochloride's uniqueness lies in its deuterated structure, which provides distinct advantages in analytical chemistry over its non-deuterated counterparts. This isotopic labeling enhances sensitivity and specificity in detection methods such as mass spectrometry, making it an invaluable tool for researchers studying drug metabolism and pharmacokinetics .

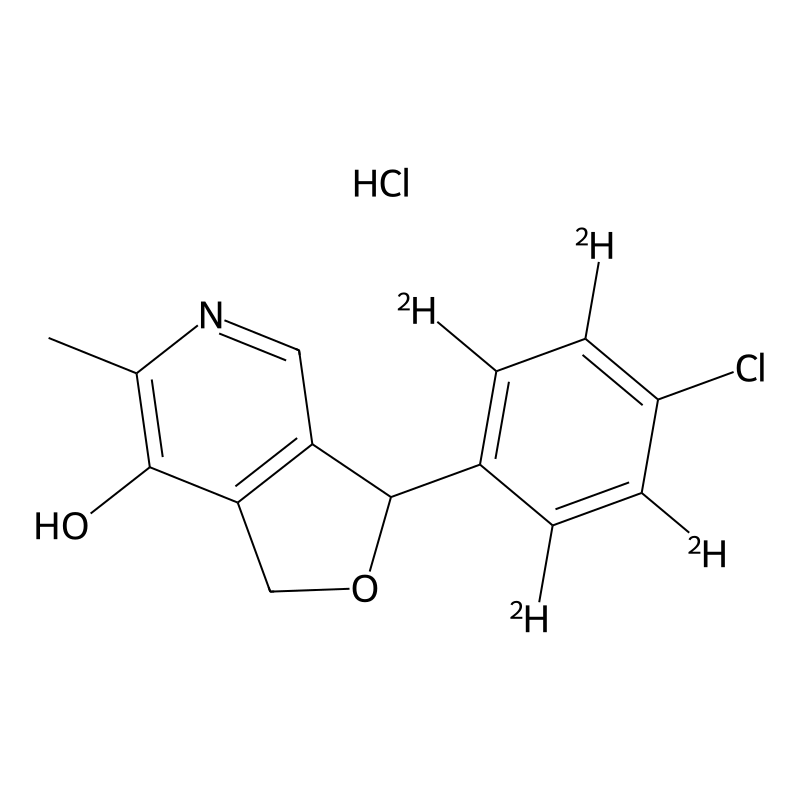

Molecular structure and formula (C₁₄H₉D₄Cl₂NO₂)

Cicletanine-d4 hydrochloride possesses the molecular formula C₁₄H₉D₄Cl₂NO₂, representing a deuterated analog of the parent compound cicletanine hydrochloride [2] [6] [22]. The compound maintains the fundamental structural framework of the non-deuterated parent molecule while incorporating four deuterium atoms in specific positions [2] [22]. The molecular structure centers around a furo[3,4-c]pyridine core system, which consists of a pyridine ring fused with a furan ring [1] [7] [34].

The International Union of Pure and Applied Chemistry name for the parent structure is 3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, with the hydrochloride salt form incorporating an additional chloride ion [1] [34] [36]. The compound features a 4-chlorophenyl substituent at position 3 of the furo[3,4-c]pyridine system and a methyl group at position 6 [7] [34]. The hydroxyl group is positioned at the 7-position of the heterocyclic framework [1] [7].

The molecular weight of cicletanine-d4 hydrochloride is 302.19 daltons, representing an increase of approximately 4 daltons compared to the non-deuterated form due to the substitution of four hydrogen atoms with deuterium [2] [6] [22]. This mass difference directly corresponds to the four deuterium atoms incorporated into the molecular structure, each contributing an additional mass unit compared to hydrogen [2] [22].

Deuteration pattern analysis

The deuteration pattern in cicletanine-d4 hydrochloride involves the strategic replacement of four hydrogen atoms with deuterium isotopes at specific positions within the molecular framework [2] [6] [22]. The deuterium substitution occurs primarily on the 4-chlorophenyl ring system, where all four aromatic hydrogen atoms have been replaced with deuterium atoms [22]. This selective deuteration pattern is evident from the molecular formula C₁₄H₉D₄Cl₂NO₂, which indicates the presence of four deuterium atoms while maintaining nine regular hydrogen atoms in other positions [2] [6] [22].

The deuteration strategy employed in cicletanine-d4 hydrochloride follows established principles in isotope chemistry, where deuterium substitution typically occurs at positions most susceptible to metabolic transformation [5] [16] [17]. The aromatic ring deuteration represents a common approach in pharmaceutical isotope labeling, as aromatic carbon-hydrogen bonds are frequently sites of cytochrome P450-mediated oxidative metabolism [17] [19].

The deuterium kinetic isotope effect associated with this substitution pattern results in stronger carbon-deuterium bonds compared to the corresponding carbon-hydrogen bonds [5] [16] [18]. The carbon-deuterium bond strength is approximately 1.2-1.5 kilocalories per mole greater than carbon-hydrogen bonds, leading to reduced susceptibility to bond cleavage reactions [5] [18] [21]. This enhanced bond stability contributes to altered metabolic profiles and improved pharmacokinetic properties [16] [18] [19].

Physical properties

Appearance characteristics and solid-state properties

Cicletanine-d4 hydrochloride exhibits characteristic solid-state properties consistent with its chemical structure and salt formation [22]. The compound typically appears as a white to off-white crystalline powder, reflecting the ordered molecular arrangement in the solid state [22]. The crystalline nature of the material indicates well-defined intermolecular interactions and regular packing arrangements within the crystal lattice [23].

The solid-state properties of deuterated compounds can differ subtly from their non-deuterated counterparts due to isotope effects on intermolecular interactions [23]. Deuterium substitution can influence hydrogen bonding patterns and van der Waals interactions, potentially affecting crystal packing and polymorphic behavior [23]. However, these changes are generally minimal due to the similar size and electronic properties of deuterium compared to hydrogen [5] [16].

The hygroscopic properties and stability under ambient conditions are important considerations for handling and storage of cicletanine-d4 hydrochloride [22]. The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base, influencing both storage requirements and analytical handling procedures [22].

Melting point determination (222-224°C)

The melting point of cicletanine-d4 hydrochloride falls within the range of 222-224°C, representing a characteristic thermal property of the deuterated compound. This melting point range provides important information regarding the thermal stability and phase transitions of the material under controlled heating conditions.

Deuterium substitution can subtly influence melting point behavior through its effects on intermolecular interactions and crystal packing arrangements [23]. The slightly different vibrational properties of carbon-deuterium bonds compared to carbon-hydrogen bonds can affect the thermal energy required for crystal lattice disruption [15] [23]. However, these isotope effects on melting point are typically small, usually within a few degrees of the non-deuterated analog [23].

The determination of melting point serves as both an identification parameter and a purity assessment tool for cicletanine-d4 hydrochloride [22]. Sharp melting point ranges indicate high compound purity, while broad or depressed melting points may suggest the presence of impurities or decomposition products [22].

| Property | Value Range | Units |

|---|---|---|

| Melting Point | 222-224 | °C |

| Molecular Weight | 302.19 | Da |

| Deuterium Content | 4 | atoms |

Solubility profile in various solvents

The solubility characteristics of cicletanine-d4 hydrochloride in various solvents reflect both its chemical structure and the presence of the hydrochloride salt functionality [22]. The compound demonstrates enhanced aqueous solubility compared to the free base form due to the ionic nature of the hydrochloride salt [1] [22]. This improved water solubility is a common characteristic of pharmaceutical hydrochloride salts, facilitating dissolution and bioavailability considerations [1].

Deuterium substitution can have minor effects on solubility parameters through subtle changes in molecular interactions and solvation energies [5] [24]. The deuterated aromatic ring may exhibit slightly altered hydrophobic interactions compared to the non-deuterated form, though these differences are typically minimal [5] [24]. The overall solubility profile remains dominated by the presence of the polar hydroxyl group, the nitrogen-containing heterocycle, and the chloride counterion [1] [22].

Organic solvent solubility patterns for cicletanine-d4 hydrochloride follow predictable trends based on polarity matching and hydrogen bonding capabilities [22]. Polar protic solvents such as methanol and ethanol are expected to provide good solubility due to their ability to solvate both the organic framework and the ionic components [22]. Moderately polar aprotic solvents may show intermediate solubility, while nonpolar solvents typically exhibit limited dissolving capacity for the hydrochloride salt form [22].

Chemical stability parameters

The chemical stability of cicletanine-d4 hydrochloride is influenced by both the inherent stability of the furo[3,4-c]pyridine core structure and the enhanced bond strength associated with deuterium substitution [15] [18] [21]. The carbon-deuterium bonds in the aromatic ring system exhibit greater resistance to cleavage compared to corresponding carbon-hydrogen bonds, contributing to improved overall chemical stability [15] [18] [21].

Deuterium substitution provides enhanced stability against oxidative degradation pathways that involve carbon-hydrogen bond activation [17] [18] [19]. The deuterium kinetic isotope effect results in slower reaction rates for processes involving carbon-deuterium bond cleavage, with typical kinetic isotope effect values ranging from 2 to 7 for primary isotope effects [17] [20] [21]. This enhanced stability can translate to improved shelf life and reduced degradation under stress conditions [18] [19].

The furo[3,4-c]pyridine framework contributes additional stability considerations, with the heterocyclic system generally exhibiting good chemical stability under normal storage conditions [1] [7]. The presence of the hydroxyl group at position 7 introduces potential sites for chemical reactivity, including possible oxidation or esterification reactions under appropriate conditions [1] [7]. However, the deuterium substitution on the aromatic ring provides protection against metabolic or chemical transformations at those specific positions [17] [18] [19].

Temperature stability studies indicate that cicletanine-d4 hydrochloride maintains structural integrity up to its melting point range of 222-224°C [22]. Beyond this temperature, thermal decomposition may occur, potentially involving dehydration, dehydrochlorination, or fragmentation of the heterocyclic system [22]. The deuterated positions show enhanced thermal stability due to the stronger carbon-deuterium bonds [15] [21].

Comparative physicochemical analysis with non-deuterated cicletanine hydrochloride

A comprehensive comparison between cicletanine-d4 hydrochloride and its non-deuterated analog reveals both similarities and subtle differences arising from isotope effects [3] [5] [24]. The fundamental chemical structure remains identical, with both compounds sharing the same connectivity and overall molecular architecture [1] [3] [7]. However, the deuterium substitution introduces measurable changes in several physicochemical parameters [5] [24].

The molecular weight difference of approximately 4.02 daltons between the deuterated and non-deuterated forms provides the most significant distinguishing characteristic [2] [3] [11]. This mass difference is precisely attributable to the four deuterium atoms, each contributing an additional 1.006 atomic mass units compared to hydrogen [2] [3] [22]. This mass difference is readily detectable using mass spectrometry techniques and serves as a primary analytical distinction [2] [22].

Bond length differences represent another measurable parameter, with carbon-deuterium bonds being approximately 0.005 Angstroms shorter than corresponding carbon-hydrogen bonds [5] [24]. These subtle structural changes can influence molecular packing in the solid state and potentially affect crystal polymorphism, though such effects are typically minimal [23] [24].

The reduced lipophilicity associated with deuterium substitution results in a slight decrease in octanol-water partition coefficient, with typical changes of approximately -0.006 log P units per deuterium atom [5] [24]. For cicletanine-d4 hydrochloride with four deuterium atoms, this translates to a modest reduction in lipophilicity compared to the non-deuterated form [5] [24].

| Parameter | Cicletanine HCl | Cicletanine-d4 HCl | Difference |

|---|---|---|---|

| Molecular Weight (Da) | 298.163 | 302.19 | +4.03 |

| Melting Point (°C) | ~220-225 | 222-224 | Minimal |

| Deuterium Content | 0 | 4 | +4 atoms |

| Molecular Formula | C₁₄H₁₃Cl₂NO₂ | C₁₄H₉D₄Cl₂NO₂ | D₄ substitution |

Vibrational spectroscopy reveals characteristic differences between the two compounds, with carbon-deuterium stretching frequencies appearing at lower wavenumbers compared to carbon-hydrogen stretches [5] [15]. These spectroscopic differences provide analytical methods for distinguishing between deuterated and non-deuterated forms and for assessing deuterium incorporation levels [15] [25].

The enhanced chemical stability of the deuterated form manifests primarily in reactions involving carbon-hydrogen bond cleavage at the substituted positions [17] [18] [19]. While both compounds exhibit similar stability profiles under normal storage conditions, the deuterated analog shows improved resistance to oxidative degradation and metabolic transformation at the deuterated sites [17] [18] [19]. This enhanced stability can result in extended shelf life and improved performance characteristics in analytical applications [18] [19].

Synthetic Routes for Cicletanine-d4 Hydrochloride

The synthesis of cicletanine-d4 hydrochloride requires strategic incorporation of four deuterium atoms into the 4-chlorophenyl ring system while maintaining the integrity of the furopyridine core. Based on the molecular structure of cicletanine (3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol) [6], the deuterated analog cicletanine-d4 contains deuterium substitution at positions 2,3,5,6 of the 4-chlorophenyl ring [7].

Route 1: Pre-Deuteration Strategy

The most direct approach involves preparation of 4-chloroaniline-2,3,5,6-d4 as a starting material, followed by conversion to the corresponding furopyridine framework. This route utilizes deuterated 4-chloroaniline as the key intermediate, which can be synthesized through hydrogen-deuterium exchange of 4-chloroaniline using strong acid conditions with deuterium oxide [8]. The deuterated aniline intermediate undergoes subsequent functional group transformations to install the furopyridine core while preserving the deuterium labeling pattern.

Route 2: Late-Stage Deuteration Approach

An alternative strategy involves construction of the complete cicletanine framework followed by selective deuteration of the 4-chlorophenyl ring. This approach requires careful protection of the hydroxyl group and consideration of the electron-withdrawing effects of the chlorine substituent, which may influence deuteration regioselectivity [9]. The method employs hexafluorophosphate-catalyzed hydrogen-deuterium exchange in deuterated hexafluoroisopropanol, achieving excellent deuterium incorporation under ambient conditions [9].

Route 3: Building Block Assembly

A convergent synthetic approach utilizes pre-deuterated 4-chlorobenzaldehyde-2,3,5,6-d4 as a key building block. This intermediate undergoes condensation reactions with appropriately functionalized pyridine derivatives to construct the furopyridine framework [10]. The method provides excellent control over deuterium incorporation while allowing flexibility in furopyridine core assembly [10].

The optimal synthetic route selection depends on several factors including deuterium source availability, reaction scale requirements, and desired isotopic purity. Each approach offers distinct advantages in terms of synthetic efficiency and deuterium incorporation levels.

Deuteration Strategies for the 4-Chlorophenyl Ring

The selective deuteration of 4-chlorophenyl rings presents unique challenges due to the electronic effects of the chlorine substituent, which influences both reaction regioselectivity and deuteration efficiency. The electron-withdrawing nature of chlorine reduces aromatic electron density, potentially affecting hydrogen-deuterium exchange rates and selectivity patterns.

Acid-Catalyzed Deuteration Systems represent the most established approach for chlorinated aromatic compounds. Trifluoroacetic acid-d serves as both solvent and deuterium source, enabling efficient deuterium incorporation in aromatic amines and amides [8]. This methodology demonstrates particular effectiveness with less basic anilines and highly activated acetanilides, reflecting different mechanistic pathways for various substrate classes [8]. The reaction achieves optimal results through careful control of reaction temperature and acid concentration.

Palladium-Catalyzed Deuteration of Chlorinated Aromatics offers superior control over deuteration patterns. The combination of palladium catalysts with diboron reagents enables selective deuteration of 4-fluorobromobenzene, achieving 92% yield with 93% deuterium incorporation [4]. For chlorinated pyridines specifically, this methodology affords 99% deuterium incorporation at position-4 and 5% incorporation at position-2 under optimized conditions [3]. The success of this approach stems from the unique reactivity of chlorinated aromatics toward palladium-mediated transformations.

Iron-Supported Nanoparticle Catalysis provides an environmentally benign alternative for chlorinated aromatic deuteration. Iron-based nanoparticles generated through pyrolysis of iron nitrate with cellulose demonstrate high activity and selectivity for deuteration of phenyl rings in ortho and para positions [11]. This methodology offers advantages including low cost, negligible safety concerns, and excellent substrate tolerance [11].

Electrochemical Deuteration Methods enable metal-free deuteration of chlorinated pyridines using deuterium oxide at room temperature. This approach achieves high chemoselectivity and regioselectivity, providing efficient deuterium incorporation through electrochemical activation of the aromatic system [12]. The method demonstrates particular utility for position-4 selective deuteration of pyridine derivatives [12].

The selection of deuteration strategy for 4-chlorophenyl rings requires consideration of substrate electronic properties, desired deuteration pattern, and compatibility with other functional groups present in the molecule. Each methodology offers distinct advantages for specific substrate classes and reaction requirements.

Purification Techniques and Quality Control Parameters

The purification and quality control of deuterated compounds demands specialized analytical techniques capable of distinguishing isotopic variants and determining deuterium incorporation levels with high precision. The development of robust analytical protocols ensures product quality and regulatory compliance for pharmaceutical applications.

Chromatographic Purification Methods form the cornerstone of deuterated compound purification. High-performance liquid chromatography with ultraviolet detection enables separation of deuterated products from protiated impurities and other structural analogs [13]. Gas chromatography with flame ionization detection provides convenient and efficient separation for volatile deuterated compounds, though careful method development is required to optimize separation conditions [13]. The success of chromatographic methods depends on subtle differences in physical properties between deuterated and non-deuterated species.

Mass Spectrometric Analysis serves as the primary technique for isotopic purity determination. Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry enables accurate quantification of deuterium incorporation through extraction and integration of isotopic ions [14]. The methodology involves recording full-scan mass spectra, extracting isotopic peaks, and calculating isotopic enrichment based on integrated peak areas [14]. Time-of-flight mass spectrometry provides exceptional resolution between isotopic species, enabling accurate quantification of complex isotopic distributions [15].

Nuclear Magnetic Resonance Characterization offers comprehensive structural verification and deuterium quantification. Deuterium nuclear magnetic resonance spectroscopy directly detects deuterated positions, providing confirmation of deuteration sites and incorporation levels [16] [17]. The technique demonstrates particular utility for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis is limited by weak residual proton signals [18]. Integration of deuterium signals relative to internal standards enables precise quantification of deuterium content [18].

Specialized Quality Control Parameters ensure product specifications meet pharmaceutical requirements. Karl Fischer titration determines water content with high precision, a critical parameter for deuterated compounds due to potential hydrogen-deuterium exchange with moisture [19]. Accurate mass measurements confirm molecular weight and provide structural verification within tight mass accuracy tolerances [15]. Isotopic distribution analysis compares experimental patterns with theoretical predictions to verify compound identity and purity [14].

| Parameter | Analytical Method | Typical Specification | Acceptance Criteria | Sample Requirement | Analysis Time | Key Advantages |

|---|---|---|---|---|---|---|

| Isotopic Purity (%) | LC-MS/HRMS | ≥95% | 94.7-99.9% | 1-5 mg | 15-30 min | High precision |

| Deuterium Incorporation (%) | ²H NMR | ≥95% | 90-99% | 10-20 mg | 30-60 min | Direct deuterium detection |

| Chemical Purity (%) | HPLC-UV/MS | ≥98% | ≥97% | 1-2 mg | 20-40 min | Impurity identification |

| Water Content (ppm) | Karl Fischer Titration | ≤50 ppm | ≤100 ppm | 100 μL | 5-10 min | Quantitative water |

| Residual Protium (%) | ¹H NMR Integration | ≤5% | ≤10% | 5-10 mg | 10-20 min | Quantitative analysis |

| Molecular Weight Confirmation | Accurate Mass MS | ±5 ppm mass accuracy | Within ±10 ppm | 0.1-1 mg | 5-15 min | Molecular confirmation |

| Structural Integrity | ¹H/¹³C NMR | Structure confirmed | NMR consistent | 5-15 mg | 45-90 min | Complete characterization |

| Isotopic Distribution | ESI-HRMS | Pattern match | Theoretical match | 0.5-2 mg | 10-25 min | Isotopologue analysis |

Advanced Analytical Strategies incorporate multiple techniques for comprehensive compound characterization. The combination of liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy provides complementary information regarding isotopic enrichment and structural integrity [14]. This integrated approach enables determination of deuterium content, position verification, and identification of any structural modifications or impurities [14].

Scale-up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production of deuterated compounds requires careful consideration of process economics, equipment design, and quality assurance systems. Scale-up success depends on maintaining deuteration efficiency while optimizing deuterium oxide recovery and minimizing production costs.

Laboratory to Pilot Scale Transition involves optimization of reaction conditions for larger batch sizes while maintaining product quality. Laboratory syntheses typically operate in round-bottom flasks with oil bath heating, achieving deuteration efficiencies of 85-95% with moderate deuterium oxide recovery (60-70%) [20]. Pilot scale operations utilize glass reactors or autoclaves with jacketed heating systems, improving heat transfer efficiency and enabling better temperature control [20]. The transition requires careful evaluation of mixing efficiency, heat transfer rates, and reaction kinetics to maintain consistent product quality.

Industrial Scale Production demands robust process control and high deuterium oxide recovery rates to ensure economic viability. Steel reactors with steam or thermal fluid heating systems enable operation at elevated pressures (up to 100 bar) while maintaining precise temperature control [21]. Industrial operations achieve deuteration efficiencies of 92-97% with deuterium oxide recovery rates of 85-95%, significantly improving process economics compared to smaller scales [21]. The implementation of automated control systems ensures consistent operation and reduces human error potential.

Flow Synthesis Technology represents the most advanced approach for large-scale deuterated compound production. Continuous flow systems with microwave heating achieve exceptional efficiency, reaching deuteration levels of 94.3% for compounds such as 1-naphthol-d7 [20]. The flow methodology offers several advantages including improved heating efficiency (30% reduction in power consumption compared to conventional heating), enhanced safety through smaller reaction volumes, and simplified product isolation [20]. Microwave heating enables rapid temperature elevation (200°C in 90 seconds) compared to conventional tube furnaces (60 minutes for equivalent temperature) [20].

Process Optimization Strategies focus on deuterium oxide conservation and recovery. Multi-stage continuous processes enable higher deuteration ratios through sequential hydrogen-deuterium exchange reactions [20]. The implementation of liquid-liquid separators eliminates manual separation steps and enables automated deuterium oxide recovery [20]. Advanced process designs incorporate deuterium oxide recycling systems, reducing raw material consumption and improving overall process sustainability.

Economic Considerations demonstrate significant cost advantages for large-scale production. Deuterium oxide costs decrease substantially with increasing production scale, from $50-100 per gram at laboratory scale to $15-30 per gram for commercial production [21]. Batch processing efficiency improves from 20% less efficient compared to continuous flow techniques at smaller scales to optimized continuous operation at industrial scales [21]. The implementation of real-time analytical monitoring reduces quality control costs and enables immediate process adjustments.

| Scale | Reactor Type | Heating Method | Pressure Capability | D₂O Recovery (%) | Batch Processing Time | Deuteration Efficiency | Key Challenges | Process Considerations | Cost per gram D₂O | Quality Control |

|---|---|---|---|---|---|---|---|---|---|---|

| Laboratory (mg-g) | Round-bottom flask | Oil bath/heating mantle | Atmospheric-10 bar | 60-70% | 4-12 hours | 85-95% | Heat transfer | Manual operation | $50-100 | Batch analysis |

| Pilot (10-100 g) | Glass reactor/autoclave | Jacketed reactor | 10-50 bar | 75-85% | 8-24 hours | 90-96% | Mixing efficiency | Semi-automated | $30-60 | In-process monitoring |

| Industrial (kg scale) | Steel reactor | Steam/thermal fluid | Up to 100 bar | 85-95% | 12-48 hours | 92-97% | Temperature control | Automated control | $20-40 | Continuous monitoring |

| Commercial (ton scale) | Continuous flow reactor | Microwave/induction | Up to 200 bar | 95-98% | Continuous | 94-98% | Process automation | Full automation | $15-30 | Real-time analysis |

Quality Assurance Systems require adaptation for large-scale operations. Laboratory-scale production relies on batch analysis with comprehensive characterization of each product lot [21]. Pilot scale operations implement in-process monitoring to track reaction progress and product quality in real-time [21]. Industrial scale production incorporates continuous monitoring systems with automated sampling and analysis [21]. Commercial operations utilize real-time analytical systems enabling immediate process adjustments and ensuring consistent product quality throughout extended production campaigns [21].